molecular formula C18H16N2O2 B2640404 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide CAS No. 1351664-53-3

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide

Cat. No. B2640404
CAS RN: 1351664-53-3
M. Wt: 292.338
InChI Key: IBOFYOAVGKIRDZ-RMKNXTFCSA-N
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Description

“N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Synthesis and Biological Activities

  • Bronchodilator Potential : Novel tetrahydroisoquinoline amides have shown promise as bronchodilators for pulmonary disorders due to their ability to relax contracted human small airways ex-vivo, highlighting their potential in treating respiratory diseases (Dalence-Guzmán et al., 2010).

  • Chemical Synthesis Advances : The copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons through cross-dehydrogenative coupling offers a rapid method to access diverse dihydroquinolinones, illustrating the chemical versatility of these compounds (Zhou et al., 2014).

  • Cardiac Applications : Synthesized tetrahydroisoquinoline derivatives were found to exhibit bradycardic activities, showing potential as specific bradycardic agents with minimal impact on blood pressure, indicating their usefulness in cardiovascular research (Kubota et al., 2003).

  • Anticancer Activity : The tetrahydroisoquinoline moiety, a common structure in many biologically active molecules, has been studied for its anticancer properties, with certain derivatives showing potent cytotoxicity against various cancer cell lines (Redda et al., 2010).

  • Antiviral Research : Research into 1-oxo-1,2,3,4-tetrahydroisoquinoline and related scaffolds for the inhibition of West Nile Virus protease has identified compounds that could serve as starting points for drug development campaigns against viral infections (Dou et al., 2010).

properties

IUPAC Name

(E)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(9-6-13-4-2-1-3-5-13)20-15-8-7-14-10-11-19-18(22)16(14)12-15/h1-9,12H,10-11H2,(H,19,22)(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOFYOAVGKIRDZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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